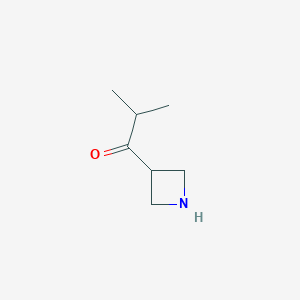![molecular formula C9H9ClOS B13166494 1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)
1-[(3-Chlorophenyl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chlorophenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(3-Chlorophenyl)sulfanyl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorothiophenol with 2-bromopropan-2-one under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-chlorothiophenol and 2-bromopropan-2-one
Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate), solvent (e.g., ethanol or acetone), and reflux temperature.
Another method involves the bioreduction of substituted 1-(arylsulfanyl)propan-2-ones using wild-type yeast strains and recombinant alcohol dehydrogenases . This method offers high selectivity and conversion rates, making it suitable for producing enantiopure chiral compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reactants, solvents, and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-[(3-Chlorophenyl)sulfanyl]propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Chlorophenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[(3-Chlorophenyl)sulfanyl]propan-2-one can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)sulfanyl]propan-2-one: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-[(3-Bromophenyl)sulfanyl]propan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-[(3-Chlorophenyl)sulfanyl]butan-2-one: Similar structure but with an additional carbon atom in the alkyl chain.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their molecular structure.
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfanylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPWNDYYFDDZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
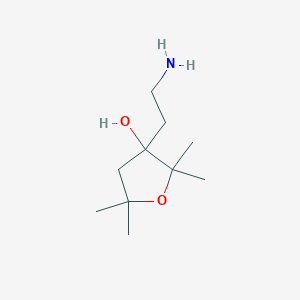

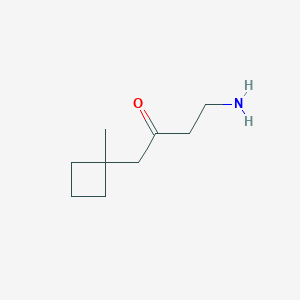
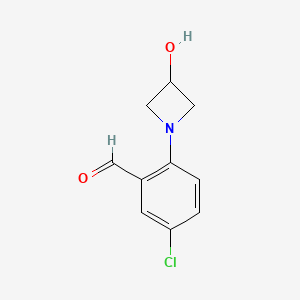
![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate](/img/structure/B13166433.png)
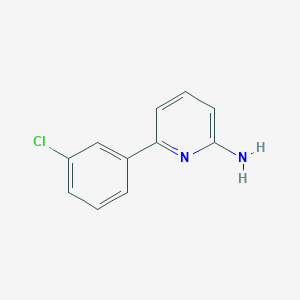
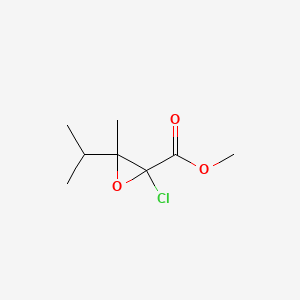
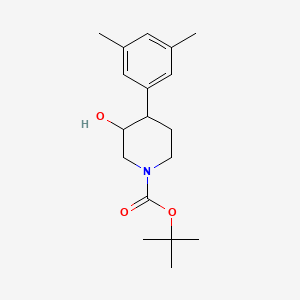
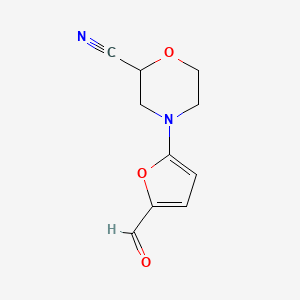

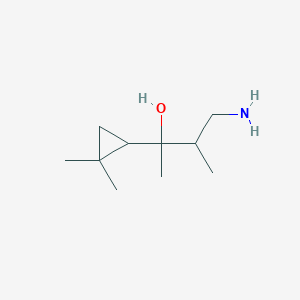
![5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol](/img/structure/B13166477.png)
![tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13166492.png)
